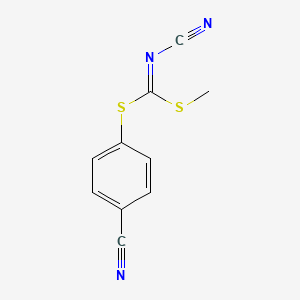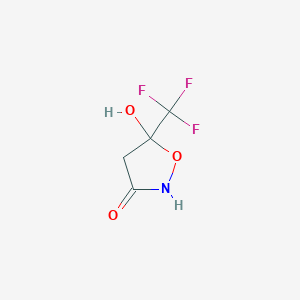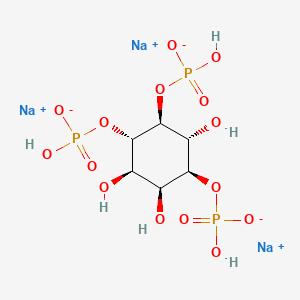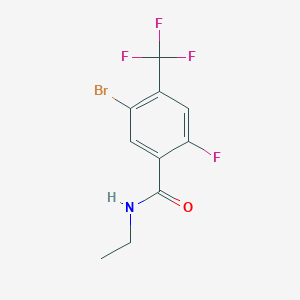
5-Bromo-N-ethyl-2-fluoro-4-trifluoromethyl-benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-N-ethyl-2-fluoro-4-trifluoromethyl-benzamide is a synthetic organic compound characterized by the presence of bromine, ethyl, fluorine, and trifluoromethyl groups attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-ethyl-2-fluoro-4-trifluoromethyl-benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Bromination: Introduction of a bromine atom to the benzene ring.
Fluorination: Substitution of a hydrogen atom with a fluorine atom.
Trifluoromethylation: Addition of a trifluoromethyl group to the benzene ring.
Amidation: Formation of the benzamide structure by reacting with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Steps: Including crystallization, distillation, and chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-N-ethyl-2-fluoro-4-trifluoromethyl-benzamide can undergo various chemical reactions, including:
Substitution Reactions: Where the bromine or fluorine atoms can be replaced by other functional groups.
Oxidation and Reduction: Modifying the oxidation state of the compound.
Hydrolysis: Breaking down the amide bond to form carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Using reagents like sodium hydroxide or potassium tert-butoxide.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Typically carboxylic acids or ketones.
Reduction Products: Alcohols or amines.
Applications De Recherche Scientifique
5-Bromo-N-ethyl-2-fluoro-4-trifluoromethyl-benzamide has several applications in scientific research:
Pharmaceuticals: As a potential intermediate in the synthesis of drugs targeting specific biological pathways.
Agrochemicals: Used in the development of pesticides and herbicides.
Materials Science: As a building block for the synthesis of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-Bromo-N-ethyl-2-fluoro-4-trifluoromethyl-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of electronegative fluorine and trifluoromethyl groups can enhance binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-N-ethyl-2-fluoro-5-trifluoromethyl-benzamide
- 5-Bromo-2,3,4-trifluoro-N,N-dimethylbenzamide
Uniqueness
5-Bromo-N-ethyl-2-fluoro-4-trifluoromethyl-benzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The combination of bromine, ethyl, fluorine, and trifluoromethyl groups makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C10H8BrF4NO |
|---|---|
Poids moléculaire |
314.07 g/mol |
Nom IUPAC |
5-bromo-N-ethyl-2-fluoro-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C10H8BrF4NO/c1-2-16-9(17)5-3-7(11)6(4-8(5)12)10(13,14)15/h3-4H,2H2,1H3,(H,16,17) |
Clé InChI |
PEFHTMYXPQKQMT-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)C1=CC(=C(C=C1F)C(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-Fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methyl-carbamic acid tert-butyl ester](/img/structure/B13724330.png)
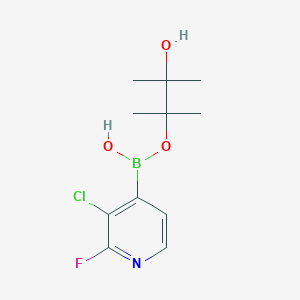
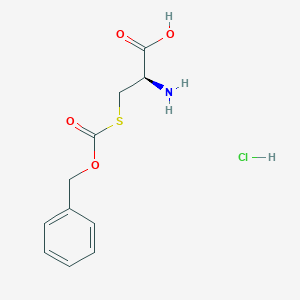
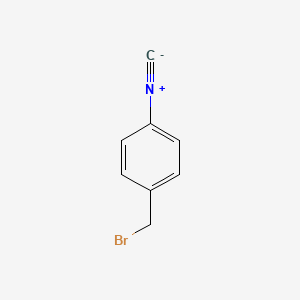
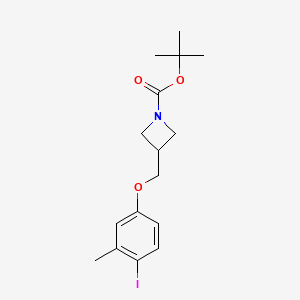
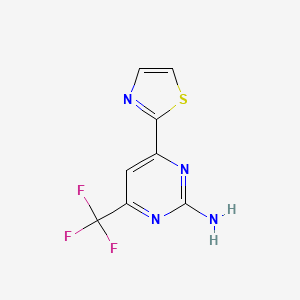
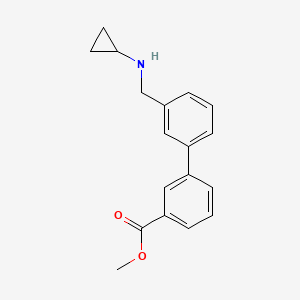
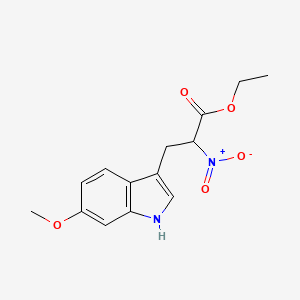
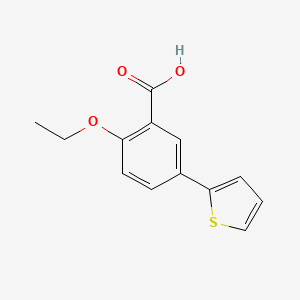
![Bicyclo[1.1.1]pentan-2-ylmethanol](/img/structure/B13724379.png)
